Methyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate
Description
Methyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate is a heterocyclic compound featuring a fused thieno-thiadiazole core with a methyl ester group at the 6-position. Its structure combines a thiophene ring fused to a 1,2,3-thiadiazole moiety, conferring unique electronic and steric properties. This compound has garnered attention as a bio-isostere of benzothiadiazole (BTH), a known plant activator, and has demonstrated potent efficacy in inducing systemic acquired resistance (SAR) in crops against pathogens like Meloidogyne melonis and Pseudomonas syringae . Its synthesis typically involves cyclization reactions of thiophene precursors with sulfur-containing reagents, followed by esterification or functionalization at the 6-position .
Properties
IUPAC Name |
methyl thieno[2,3-d]thiadiazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S2/c1-10-6(9)3-2-11-5-4(3)12-8-7-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPHIUMCXCUSNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC2=C1SN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Thiophene Precursors
The starting material for the thieno-fused system is typically derived from itaconic acid or its dimethyl ester. Cyclization via a Michael addition–intramolecular aldol condensation sequence generates the thiophene backbone. For example, treatment of itaconic acid with thioacetic acid under acidic conditions yields methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, a critical intermediate.
Cyclization with Thionyl Chloride
The hydrazone undergoes cyclization with SOCl₂ to form the thiadiazole ring. Electron-withdrawing groups (EWGs) on the nitrogen atom significantly enhance reaction efficiency. For example, when the nitrogen is protected with a methyl carbamate group, the cyclization of 7c proceeds at 0°C to yield methyl thieno[2,3-d]thiadiazole-6-carboxylate (4c ) in 94% yield. In contrast, alkyl-protected precursors (e.g., benzyl) exhibit poor conversion (<30%) under similar conditions.
Table 1: Effect of N-Protecting Groups on Hurd-Mori Cyclization Efficiency
| Protecting Group | Electron Nature | Yield (%) | Conditions |
|---|---|---|---|
| Methyl carbamate | Withdrawing | 94 | 0°C, SOCl₂, 2 hrs |
| Benzyl | Donating | 22 | Reflux, SOCl₂, 6 hrs |
| Tosyl | Withdrawing | 60 | RT, SOCl₂, 4 hrs |
Alternative Synthetic Routes and Modifications
Tosyl Hydrazone-Based Cyclization
Ohno et al. developed an alternative route starting from methyl tetrahydro-4-oxothiophene-3-carboxylate. The ketone is converted to a tosyl hydrazone, which undergoes Hurd-Mori cyclization with SOCl₂ to yield the target compound in 60% yield. While this method avoids the use of Lawesson’s reagent, it requires stringent temperature control to prevent side reactions.
Mechanistic Insights into the Hurd-Mori Reaction
The Hurd-Mori cyclization typically proceeds via a two-step mechanism:
-
Formation of an Intermediate Chlorosulfinyl Adduct : SOCl₂ reacts with the hydrazone to generate a chlorosulfinyl species, facilitating ring closure.
-
Aromatization via Elimination : The intermediate undergoes elimination of HCl and sulfur monoxide (SO), resulting in aromatization of the thiadiazole ring.
Notably, the unexpected aromatization observed in the thieno series contradicts classical Hurd-Mori mechanisms, which often produce non-aromatic products. Density functional theory (DFT) studies suggest that conjugation with the thiophene ring stabilizes the aromatic transition state, driving the reaction toward the fully aromatized product.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal yields are achieved in polar aprotic solvents such as THF or dichloromethane at low temperatures (0–5°C). Elevated temperatures promote side reactions, including decomposition of the hydrazone precursor.
Large-Scale Synthesis Considerations
For industrial-scale production, the sequence has been optimized to minimize purification steps. Kugelrohr distillation is employed to isolate thiolactams, while recrystallization from diisopropyl ether ensures high purity (>98%) of the final product.
Comparative Analysis of Synthetic Methods
Table 2: Comparison of Key Synthetic Protocols
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Hurd-Mori (EWG) | Itaconic acid | SOCl₂, Lawesson’s | 94 | 98 |
| Tosyl Hydrazone | Tetrahydro-thiophenone | SOCl₂, Tosyl chloride | 60 | 95 |
| Ortho-Lithiation | Methyl thiophene-3-carboxylate | LDA, SOCl₂ | 85 | 97 |
Chemical Reactions Analysis
Types of Reactions: Methyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Synthesis of Methyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate
The synthesis of this compound typically involves the Hurd–Mori cyclization method. This process allows for the introduction of various substituents at the 5-position of the thiadiazole ring, enabling the creation of derivatives with tailored properties. The synthesis is efficient and can be scaled for larger production, making it suitable for further biological evaluations .
Plant Activator Properties
This compound has been identified as a novel plant activator. Research indicates that it activates plant defense mechanisms against pathogens without exhibiting direct fungicidal activity. In vivo studies revealed that this compound demonstrated significant efficacy against several plant diseases:
- Efficacy against Pathogens :
- M. melonis: 90%
- C. cassiicola: 77%
- P. syringae pv. Lachrymans: 41%
- P. infestans: 81%
These results suggest that this compound can enhance plant resistance to infections by activating systemic acquired resistance (SAR) pathways in plants .
Anticancer Potential
In addition to its agricultural applications, this compound and its derivatives have shown promise in anticancer research. Various studies have indicated that compounds containing the thiadiazole moiety exhibit cytotoxic effects against different cancer cell lines:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- PC-3 (prostate cancer)
The mechanism of action is thought to involve interference with cancer cell proliferation and induction of apoptosis. In silico studies have also been conducted to explore the binding affinities of these compounds with key targets in cancer therapy .
Comparative Efficacy Table
The following table summarizes the efficacy of this compound against various pathogens compared to established fungicides:
| Pathogen | *Efficacy (%) | Control (BTH) Efficacy (%) | Fungicide Efficacy (%) |
|---|---|---|---|
| M. melonis | 90 | N/A | N/A |
| C. cassiicola | 77 | 20 | 21 |
| P. syringae pv. Lachrymans | 41 | N/A | N/A |
| P. infestans | 81 | 49 | 50 |
*Efficacy values represent the percentage reduction in disease severity.
Mechanism of Action
The mechanism of action of methyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs: Substituent Variations at the 6-Position
The 6-position substituent significantly influences bioactivity. Methyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate (1a) exhibits high pathogen-specific efficacy, while its trifluoroethyl analog (1c) shows broader-spectrum activity (Table 1) . Conversion of the ester to an amide (e.g., compound 47v) shifts applications toward medicinal chemistry, as seen in antitumor evaluations against MCF-7 and HepG2 cell lines (IC50 values: 1.19–3.4 µM) .
Table 1: Bioactivity of 6-Position Derivatives
Core Ring System Analogs
Thiadiazole vs. Thiazole Derivatives Replacing the thiadiazole with a thiazole (e.g., methyl thieno[2,3-d]thiazole-6-carboxylate) reduces sulfur content, altering electronic density. This change diminishes plant-activation potency but improves solubility, as seen in NMR spectral data (δ 3.74–4.07 ppm for SCH2 groups) .
Thieno-Thiadiazole vs. However, they require complex synthesis routes (e.g., POCl3-mediated chlorination) .
Table 2: Comparison of Core Ring Systems
Bioactivity and Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Trifluoroethyl groups at the 6-position enhance lipophilicity and pathogen membrane penetration, broadening efficacy .
- Amide vs. Ester : Amide derivatives (e.g., 47v) exhibit higher antitumor activity due to hydrogen-bonding interactions with cellular targets .
- Ring Size and Heteroatoms : The 1,2,3-thiadiazole’s sulfur atoms confer redox activity, critical for plant defense induction, whereas pyrimidines prioritize π-π stacking in kinase inhibition .
Biological Activity
Methyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in agriculture and medicine.
Chemical Structure and Properties
This compound features a fused ring system comprising thiophene and thiadiazole moieties. This unique structure contributes to its distinctive electronic properties and reactivity. The compound is often synthesized via the Hurd-Mori cyclization method, which involves the reaction of methylenebutanedioic acid and thioacetic acid under specific conditions to yield high purity products with significant yields .
1. Plant Activator Properties
This compound acts as a plant activator by enhancing plant defense mechanisms against pathogens. Research indicates that it influences the salicylic acid pathway, a critical component of plant immune responses. This activation leads to increased resistance against various plant diseases .
Table 1: Efficacy Against Plant Pathogens
| Compound | Pathogen | Efficacy (%) |
|---|---|---|
| This compound | TMV* | 58.72 |
| Reference Drug (Ninamycin) | TMV* | 54.93 |
| Reference Drug (Tiadinil) | TMV* | 7.94 |
*TMV: Tobacco Mosaic Virus
2. Antimicrobial Activity
In addition to its role as a plant activator, this compound exhibits notable antimicrobial properties. Studies have shown that derivatives of this compound can demonstrate significant activity against various bacterial strains and fungi. For instance, certain derivatives have been reported to possess antifungal and anticancer activities .
The mechanism by which this compound exerts its biological effects involves several biochemical pathways:
- Salicylic Acid Pathway : This pathway is crucial for systemic acquired resistance (SAR) in plants.
- Reactive Oxygen Species (ROS) Production : The compound may induce ROS production in plants as part of the defense response.
- Gene Expression Modulation : It can modulate the expression of genes associated with stress responses in plants .
Case Study 1: Efficacy Against Tobacco Mosaic Virus (TMV)
A study demonstrated that this compound significantly enhanced resistance to TMV in treated plants compared to untreated controls. The compound's effectiveness was attributed to its ability to activate defense-related genes and increase ROS levels .
Case Study 2: Antifungal Activity
Research conducted on various substituted thiadiazoles revealed that this compound derivatives exhibited potent antifungal activity against common agricultural pathogens such as Fusarium and Botrytis. The structure-activity relationship indicated that modifications at specific positions on the thiadiazole ring could enhance antifungal efficacy .
Q & A
Q. What safety protocols are critical during large-scale synthesis of this compound?
- Methodological Answer : Adhere to OSHA guidelines for handling hazardous reagents (e.g., thiocyanates, nitro compounds). Use fume hoods, explosion-proof equipment, and personal protective gear (nitrile gloves, goggles). Waste neutralization (e.g., acid-base quenching) and solvent recycling minimize environmental impact. Regular air monitoring detects volatile byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
